Methyl 2-(2-bromo-3-methylphenyl)acetate
Description
General Significance of Substituted Phenylacetates and Methyl Esters as Synthetic Building Blocks
Substituted phenylacetates and their methyl esters are a class of organic compounds that serve as versatile precursors in a multitude of synthetic pathways. The phenylacetic acid core is a structural motif found in various biologically active molecules. The ester functional group, particularly the methyl ester, is widely employed in organic synthesis due to its ease of introduction and its ability to be converted into other functional groups such as carboxylic acids, amides, or larger ester groups through transesterification. guidechem.comacs.org
The reactivity of the methylene (B1212753) group adjacent to the ester and the aromatic ring allows for a range of chemical transformations, including alkylation and condensation reactions. This versatility makes substituted phenylacetates valuable starting materials for the construction of more intricate molecular frameworks.
Strategic Importance of Brominated Aryl Compounds in Chemical Synthesis and Research
Brominated aryl compounds are of paramount strategic importance in modern organic synthesis, primarily due to their utility in a wide array of cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govrsc.org
The presence of a bromine atom on an aromatic ring significantly influences the electronic properties of the molecule and provides a site for selective chemical modification. This has made brominated aromatics indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govgoogle.com The ability to precisely introduce new functionalities at the position of the bromine atom allows for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. acs.org
Chemical and Physical Properties
While specific experimental data for Methyl 2-(2-bromo-3-methylphenyl)acetate is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and data available for its precursor, 2-(2-bromo-3-methylphenyl)acetic acid.
Table 1: Physicochemical Properties of 2-(2-bromo-3-methylphenyl)acetic acid (CAS: 248920-11-8)
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 227.97859 g/mol |
| Monoisotopic Mass | 227.97859 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 12 |
Data sourced from PubChem. nih.gov
For this compound (CAS: 512786-36-6), the molecular formula is C₁₀H₁₁BrO₂ and the molecular weight is approximately 243.10 g/mol . ambeed.com
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-(2-bromo-3-methylphenyl)acetic acid. A likely synthetic route to this precursor begins with (2-bromo-3-methylphenyl)acetonitrile.
The hydrolysis of (2-bromo-3-methylphenyl)acetonitrile, for instance, using hydrogen peroxide in the presence of a base like sodium hydroxide (B78521) in an ethanol/water solvent system, would yield 2-bromo-3-methylphenylacetic acid. molaid.com
Following the synthesis of the carboxylic acid, a standard esterification procedure, such as Fischer esterification, can be employed. This would typically involve refluxing the 2-(2-bromo-3-methylphenyl)acetic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. This reaction is a well-established and efficient method for the preparation of methyl esters from carboxylic acids. chemicalbook.com
Applications in Organic Synthesis
The synthetic utility of this compound lies in its bifunctional nature. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to other derivatives. More significantly, the bromo-substituted phenyl ring is primed for a variety of palladium-catalyzed cross-coupling reactions.
This allows for the introduction of a wide range of substituents at the ortho position to the acetic acid moiety. For example, Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond by reacting with a boronic acid or ester. Similarly, Heck coupling could be used to introduce alkenyl groups, and Buchwald-Hartwig amination would allow for the formation of carbon-nitrogen bonds. The ability to perform these transformations makes this compound a valuable intermediate for building complex molecular scaffolds. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-3-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(10(7)11)6-9(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNQEFZKJXZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Bromo 3 Methylphenyl Acetate
Synthesis of the Precursor Carboxylic Acid: 2-(2-bromo-3-methylphenyl)acetic acid
The formation of 2-(2-bromo-3-methylphenyl)acetic acid is the foundational phase of the synthesis. This process requires the careful assembly of the substituted aromatic ring and the subsequent construction of the acetic acid side chain.
Bromination Strategies for the (2-bromo-3-methylphenyl) Moiety
Achieving the specific 2-bromo-3-methyl substitution pattern on the phenyl ring is a critical challenge that can be addressed through various bromination techniques. The choice of strategy depends on the available starting materials and the desired regioselectivity.
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, used to introduce a bromine atom directly onto the benzene (B151609) ring. The position of bromination is dictated by the directing effects of the substituents already present on the ring.
In the case of aniline (B41778), the amino group is a powerful activating ortho-, para-director. Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) as a white precipitate due to the high reactivity of the aromatic ring. ncert.nic.in To achieve selective monobromination, the activating effect of the amino group must be controlled. This is often accomplished by acylating the amine, which transforms the activating -NH2 group into the less activating and more sterically hindered -NHCOR group, allowing for more controlled substitution. ncert.nic.in
| Starting Material | Reagents | Product | Key Observation |
| Aniline | Bromine water | 2,4,6-Tribromoaniline | High reactivity leads to polysubstitution. ncert.nic.in |
| p-Nitrotoluene | Bromine, Iron powder | 2-Bromo-4-nitrotoluene | Substituent directing effects control regioselectivity. orgsyn.org |
In contrast to ring bromination, benzylic bromination targets the alkyl (methyl) side chain of an aromatic compound. This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org
The reagent of choice for this transformation is N-Bromosuccinimide (NBS). youtube.com When an alkylbenzene is treated with NBS in the presence of a radical initiator (like light or peroxides), a bromine atom selectively replaces a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon). chemistrysteps.commasterorganicchemistry.com For example, the reaction of ethylbenzene (B125841) with bromine under radical conditions yields (1-bromoethyl)benzene. libretexts.org This method is particularly useful because it leaves the aromatic ring untouched and functionalizes the side chain, creating a reactive benzyl (B1604629) bromide handle. gla.ac.uk This benzylic halide is a versatile intermediate that can be used in subsequent steps to build the acetic acid side chain. gla.ac.uk
| Reaction Type | Reagent | Position of Attack | Mechanism |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Alkyl group adjacent to the benzene ring | Free Radical Chain Reaction libretexts.orgchemistrysteps.com |
Construction of the Phenylacetic Acid Carbon Skeleton
Once the appropriately brominated aromatic scaffold is obtained, the next step is to introduce the acetic acid moiety (-CH2COOH). Several synthetic routes are available for this transformation.
A prominent and scalable method involves the reduction of mandelic acids. nih.gov Phenylacetic acids are valuable compounds, and developing practical and green alternatives to traditional syntheses is an active area of research. organic-chemistry.org One such method is the iodide-catalyzed reduction of mandelic acids, which uses catalytic sodium iodide and phosphorous acid as a stoichiometric reductant to generate hydroiodic acid in situ. nih.govorganic-chemistry.org This approach avoids the direct handling of hazardous hydroiodic acid and has been shown to be effective for a wide range of substituted mandelic acids, providing high yields. organic-chemistry.org Another method is the catalytic hydrogenation of mandelic acid derivatives in an aqueous solution using a noble metal catalyst, which also produces phenylacetic acids. google.com
Another classic approach is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids. wikipedia.org The reaction typically involves heating the ketone with ammonium (B1175870) polysulfide (Willgerodt reaction) or with sulfur and a secondary amine like morpholine (B109124) (Willgerodt-Kindler modification). wikipedia.orgorganic-chemistry.org The net result is the migration of the carbonyl group to the terminal position of the alkyl chain and its oxidation. wikipedia.org For instance, acetophenone (B1666503) can be converted to phenylacetamide and subsequently phenylacetic acid using this method. wikipedia.org This reaction could be applied to a suitably synthesized 2-bromo-3-methylacetophenone to construct the desired phenylacetic acid skeleton.
| Method | Starting Material Type | Key Reagents | Product |
| Mandelic Acid Reduction | Substituted Mandelic Acid | NaI (cat.), H3PO3 or H2, Noble Metal Catalyst | Substituted Phenylacetic Acid organic-chemistry.orggoogle.com |
| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Sulfur, Morpholine | Thioamide (hydrolyzes to Carboxylic Acid) wikipedia.orgorganic-chemistry.org |
Esterification of 2-(2-bromo-3-methylphenyl)acetic acid to its Methyl Ester
The final step in the synthesis is the conversion of the precursor carboxylic acid, 2-(2-bromo-3-methylphenyl)acetic acid, into its corresponding methyl ester.
Direct Acid-Catalyzed Esterification with Methanol (B129727)
The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.com
The Fischer esterification is an equilibrium-controlled process. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction toward the formation of the ester, Le Châtelier's principle is applied. This is typically achieved in two ways: using a large excess of the alcohol (methanol), which also often serves as the solvent, or by removing the water that is formed as a byproduct, for instance, through azeotropic distillation. organic-chemistry.orgjk-sci.com
The mechanism involves several key steps:
Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comjk-sci.com
Nucleophilic Attack : A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. organic-chemistry.org
Elimination : The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, while the carbonyl double bond is reformed. masterorganicchemistry.comjk-sci.com
Deprotonation : The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product. masterorganicchemistry.com
This method is highly effective for producing simple esters from primary and secondary alcohols and is a foundational reaction in organic synthesis. jk-sci.comaustinpublishinggroup.com
| Reaction | Reactants | Catalyst | Key Conditions |
| Fischer-Speier Esterification | Carboxylic Acid, Methanol | Strong Acid (e.g., H2SO4) | Excess methanol or removal of water to drive equilibrium organic-chemistry.orgjk-sci.com |
Multistep Synthetic Routes to Related Halogenated Phenylacetates
The synthesis of specifically substituted halogenated phenylacetates, such as the target compound, often requires a multistep approach starting from simpler aromatic precursors. These routes typically involve the sequential introduction of the halogen and the acetic acid side chain.
Synthesis of 2,4-Dichlorophenoxyacetic Acid:
Two primary industrial routes exist for the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a related halogenated aryloxyacetic acid. who.int These strategies illustrate general principles applicable to phenylacetate (B1230308) synthesis.
Chlorination of Phenol (B47542) followed by Condensation: In this pathway, phenol is first chlorinated to produce 2,4-dichlorophenol. This intermediate is then condensed with chloroacetic acid (or its sodium salt) in the presence of a base like sodium hydroxide (B78521) to yield 2,4-D. who.intresearchgate.net
Condensation of Phenol followed by Chlorination: Alternatively, phenol is first condensed with chloroacetic acid to form phenoxyacetic acid. This intermediate is subsequently chlorinated using a chlorinating agent (e.g., Cl₂) with a catalyst to introduce the two chlorine atoms onto the aromatic ring, affording 2,4-D. who.intgoogle.com A patent describes using iron phthalocyanine (B1677752) as a catalyst for the chlorination step in an acetic acid/water mixture. google.com
Table 3: Two-Step Synthesis of 2,4-Dichlorophenoxyacetic Acid
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| Route 1, Step 1 | Phenol | Cl₂ | 2,4-Dichlorophenol | who.intresearchgate.net |
| Route 1, Step 2 | 2,4-Dichlorophenol | Chloroacetic acid, NaOH | 2,4-Dichlorophenoxyacetic acid | who.intresearchgate.net |
| Route 2, Step 1 | Phenol | Chloroacetic acid, NaOH | Phenoxyacetic acid | who.intgoogle.com |
| Route 2, Step 2 | Phenoxyacetic acid | Cl₂, Iron phthalocyanine, Acetic acid/H₂O | 2,4-Dichlorophenoxyacetic acid | google.com |
Synthesis of 4-Fluorophenylacetic Acid:
The synthesis of 4-fluorophenylacetic acid provides another example of a multistep route to a halogenated phenylacetate. One approach begins with the oxidation of a suitable precursor.
Oxidation of 4-Fluorobenzyl Alcohol: 4-Fluorobenzyl alcohol can be oxidized to the corresponding carboxylic acid. One reported method uses ultrasonic irradiation in the presence of diethylene glycol dimethyl ether at 70 °C to produce 4-fluorobenzoic acid in high yield, which would then need to be homologated to the phenylacetic acid. chemicalbook.com A more direct route would involve methods like the Willgerodt-Kindler reaction on 4-fluoroacetophenone or carbonylation of 4-fluorobenzyl halides.
Another established route for related structures involves Friedel-Crafts acylation followed by reduction. For example, a process for preparing 4-(4-fluorobenzoyl)butyric acid starts with fluorobenzene. google.com
Friedel-Crafts Acylation: Fluorobenzene is reacted with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like methylene (B1212753) chloride. This introduces a keto-acid side chain onto the fluorinated ring. google.com
Reduction: The resulting keto group would then need to be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to an alkyl group to form the corresponding phenylalkanoic acid. This illustrates a general strategy for building the carbon framework attached to the halogenated ring.
Table 4: Synthetic Routes to Halogenated Phenylacetic Acid Precursors
| Target Precursor | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Fluorobenzoic acid | 4-Fluorobenzyl alcohol | Diethylene glycol dimethyl ether, Ultrasound | Oxidation | chemicalbook.com |
| 4-(4-Fluorobenzoyl)butyric acid | Fluorobenzene | Glutaric anhydride, AlCl₃ | Friedel-Crafts Acylation | google.com |
| Phenoxyacetic acid | Phenol | Chloroacetic acid, NaOH, NaHCO₃ | Williamson Ether Synthesis | google.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Methyl 2-(2-bromo-3-methylphenyl)acetate is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the ester methyl protons, and the aromatic methyl protons. While specific experimental data for this compound is scarce, the analysis of its structural isomer, Methyl 2-(2-bromophenyl)acetate, and the parent acid, 2-(2-Bromo-3-methylphenyl)acetic acid, can provide valuable predictive insights.
For comparison, the ¹H NMR spectral data for related compounds are presented below:
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂-) (ppm) | Methyl Protons (-OCH₃) (ppm) | Aromatic Methyl Protons (-CH₃) (ppm) |
| Methyl 2-(2-bromophenyl)acetate | 7.55-7.10 (m, 4H) | 3.85 (s, 2H) | 3.68 (s, 3H) | N/A |
| 2-(2-Bromo-3-methylphenyl)acetic acid | 7.45 (d, 1H), 7.15 (t, 1H), 7.05 (d, 1H) | 3.80 (s, 2H) | N/A | 2.35 (s, 3H) |
Based on these data and established substituent effects, the predicted ¹H NMR spectrum of This compound would show:
Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.5 ppm). The protons on the substituted phenyl ring would appear as a complex multiplet, likely with doublet and triplet characteristics, reflecting their coupling with each other. The introduction of the methyl group at the 3-position is expected to cause a slight upfield shift for the adjacent protons compared to the unsubstituted analogue.
Methylene Protons: A singlet for the benzylic methylene protons (-CH₂-) is anticipated around 3.8-3.9 ppm. This signal is a singlet as there are no adjacent protons to couple with.
Ester Methyl Protons: A sharp singlet for the methyl ester protons (-OCH₃) would be observed, typically in the range of 3.6-3.7 ppm.
Aromatic Methyl Protons: A singlet for the methyl group attached to the phenyl ring (-CH₃) is expected around 2.3-2.4 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.
Predictive data based on related structures are as follows:
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Methyl Carbon (-OCH₃) (ppm) | Aromatic Methyl Carbon (-CH₃) (ppm) |
| Methyl 2-(2-bromophenyl)acetate | ~171 | ~134-127 | ~40 | ~52 | N/A |
| 2-(2-Bromo-3-methylphenyl)acetic acid | ~177 | ~138-127 | ~41 | N/A | ~23 |
The anticipated ¹³C NMR spectrum for This compound would feature:
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) in the downfield region, typically around 170-172 ppm.
Aromatic Carbons: Six signals for the aromatic carbons. The carbon bearing the bromine atom (C-Br) would appear around 123-125 ppm, while the carbon attached to the methyl group would be further downfield. The remaining aromatic carbons will resonate between 127-138 ppm.
Methylene Carbon: The benzylic methylene carbon (-CH₂-) signal is expected around 40-42 ppm.
Ester Methyl Carbon: The methyl ester carbon (-OCH₃) signal should appear around 52-53 ppm.
Aromatic Methyl Carbon: The aromatic methyl carbon (-CH₃) signal would be observed in the upfield region, around 23-24 ppm.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound would be characterized by several key absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1150 - 1300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 600 |
The spectrum would be dominated by a strong, sharp absorption peak between 1735 and 1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ester would appear in the fingerprint region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C-Br stretching frequency is typically found in the low-frequency region of the spectrum.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
As of the latest available data, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, no experimental XRD data, such as unit cell dimensions or atomic coordinates, can be presented. Obtaining such data would require the synthesis of a high-quality single crystal of the compound suitable for XRD analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring.
The spectrum is expected to show a strong absorption band (the E-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 260-280 nm, which is characteristic of substituted benzenes. The presence of the bromine atom and the methyl and methyl acetate (B1210297) groups on the phenyl ring will cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact positions and intensities of these bands would depend on the solvent used for the analysis.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. It is the standard method for investigating the topics outlined below. In the absence of specific studies on Methyl 2-(2-bromo-3-methylphenyl)acetate, a direct report on its DFT-derived properties is not possible.
Molecular Geometry Optimization and Conformational Landscapes
A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. This process would identify key bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would reveal the various spatial arrangements of the molecule's atoms and their relative energies, identifying the global minimum energy conformer which is the most likely structure to be observed.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, the specific energy values and spatial distributions of these orbitals have not been reported.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The map uses a color spectrum to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis would be instrumental in predicting how this compound might interact with other molecules.
Natural Bond Orbital (NBO) Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions (such as hyperconjugation). This analysis would clarify the nature of intramolecular charge transfer and the stability endowed by electron delocalization in the phenyl ring and ester group of the compound.
Electrophilicity-based Charge Transfer (ECT) Properties
The concept of Electrophilicity-based Charge Transfer (ECT) helps in predicting the extent of charge transfer in a reaction. Global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index are calculated from HOMO and LUMO energies. These values would quantify the propensity of this compound to act as an electron acceptor in chemical interactions.
Theoretical Assessment of Global and Local Chemical Reactivity Descriptors
A theoretical assessment of "this compound" would involve the calculation of global and local chemical reactivity descriptors using methods like Density Functional Theory (DFT). These descriptors help in predicting the reactivity and stability of a molecule.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, while softness is the reciprocal of hardness. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
While no specific data exists for "this compound," studies on other substituted aromatic compounds, such as monosubstituted phenols, have successfully used these DFT-calculated descriptors to correlate with experimentally observed reaction rates. For instance, in such studies, local softness was found to correlate well with reaction rates, indicating that soft-soft interactions were dominant in the investigated reactions researchgate.net.
Local Reactivity Descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to predict the sites for electrophilic and nucleophilic attack.
Local Softness (s(r)) and Local Hardness (η(r)): These are site-specific versions of the global descriptors and provide more detailed information about the reactivity of individual atoms or functional groups within the molecule.
A computational study on "this compound" would generate a data table similar to the hypothetical one below, allowing for a detailed understanding of its reactivity.
Interactive Data Table: Hypothetical Global Reactivity Descriptors
| Descriptor | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | - | Difference between ELUMO and EHOMO. |
| Ionization Potential | I | - | Energy required to remove an electron. |
| Electron Affinity | A | - | Energy released upon gaining an electron. |
| Electronegativity | χ | - | Tendency to attract electrons. |
| Chemical Hardness | η | - | Resistance to change in electron configuration. |
| Chemical Softness | S | - | Reciprocal of chemical hardness. |
| Electrophilicity Index | ω | - | Propensity to accept electrons. |
Note: The values in this table are placeholders as no specific computational data for this compound is currently available in published literature.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, guiding the synthesis of new materials. The key NLO properties calculated are:
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): The first-order response to a strong electric field, responsible for second-harmonic generation (SHG).
Second Hyperpolarizability (γ): The second-order response, related to third-harmonic generation (THG).
For a molecule to have a non-zero first hyperpolarizability (β), it must lack a center of symmetry. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties.
Although no NLO data for "this compound" has been reported, theoretical studies on other organic molecules, such as polycyclic aromatic hydrocarbons and fullerene derivatives, demonstrate how DFT calculations can be used to predict these properties. nih.govnih.govdntb.gov.ua These studies often show that strategic substitution with donor and acceptor groups can significantly increase the hyperpolarizability values. nih.gov
A theoretical investigation would provide the values for these properties, as shown in the hypothetical table below.
Interactive Data Table: Hypothetical Non-Linear Optical Properties
| Property | Symbol | Value (a.u.) | Description |
| Dipole Moment | μ | - | A measure of the molecule's polarity. |
| Mean Polarizability | <α> | - | The average polarizability of the molecule. |
| First Hyperpolarizability | βtot | - | The primary measure of second-order NLO activity. |
| Second Hyperpolarizability | <γ> | - | The primary measure of third-order NLO activity. |
Note: The values in this table are placeholders as no specific computational data for this compound is currently available in published literature.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For "this compound," mechanistic studies could explore reactions such as nucleophilic substitution at the benzylic carbon or hydrolysis of the ester group. Computational methods, particularly DFT, could be employed to:
Optimize the geometries of reactants, products, intermediates, and transition states.
Calculate the activation energies to determine the most favorable reaction pathway.
Analyze the electronic structure at various points along the reaction coordinate to understand the flow of electrons.
For example, DFT studies have been used to investigate the mechanism of aminolysis of p-substituted phenyl acetates and the decarboxylation of phenylacetate (B1230308) by enzymes. researchgate.netdtu.dknih.gov These studies provide detailed energetic profiles of the reactions, helping to confirm or propose reaction mechanisms. A similar approach for "this compound" would provide fundamental insights into its chemical behavior in various reactions.
Chemical Transformations and Reaction Pathways of Methyl 2 2 Bromo 3 Methylphenyl Acetate
Reactivity of the Methyl Ester Functional Group
The methyl ester portion of the molecule is susceptible to several key transformations common to carboxylic acid esters, including hydrolysis, alcoholysis, and reduction.
Hydrolysis to the Carboxylic Acid
The methyl ester of Methyl 2-(2-bromo-3-methylphenyl)acetate can be hydrolyzed to its corresponding carboxylic acid, 2-(2-bromo-3-methylphenyl)acetic acid. nih.govbldpharm.com This transformation is typically achieved under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, the ester undergoes hydrolysis. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution leads to the formation of the carboxylate salt. google.com Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to yield the final carboxylic acid product. google.com
The resulting product, 2-(2-bromo-3-methylphenyl)acetic acid, is a valuable intermediate for further synthetic modifications. nih.govgoogle.com
Table 1: Representative Hydrolysis of this compound
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂O, H⁺ (e.g., H₂SO₄) or 1. NaOH/H₂O 2. H₃O⁺ | 2-(2-bromo-3-methylphenyl)acetic acid | Hydrolysis |
Alcoholysis and Transesterification
Transesterification, or alcoholysis, is a process where the methyl group of the ester is exchanged for the organic group of another alcohol. ub.edu This reaction is reversible and is typically catalyzed by either an acid (like sulfuric acid) or a base. ub.edugoogle.com The equilibrium can be shifted toward the products by using the reactant alcohol as a solvent or by removing the methanol (B129727) byproduct as it forms. This method allows for the synthesis of a variety of different esters from the starting methyl ester.
Table 2: General Transesterification Reaction
| Starting Ester | Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|---|
| This compound | R-OH (e.g., Ethanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(2-bromo-3-methylphenyl)acetate |
Reductive Transformations
The methyl ester functional group can be reduced to a primary alcohol, yielding 2-(2-bromo-3-methylphenyl)ethanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
The selective reduction of the ester in the presence of the aryl bromide is possible due to the difference in reactivity of these functional groups toward hydride reagents. This provides a direct pathway to the corresponding alcohol, which can be a precursor for other derivatives. researchgate.net
Table 3: Reduction of this compound
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. LiAlH₄, THF 2. H₂O | 2-(2-bromo-3-methylphenyl)ethanol | Reduction |
Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium and nickel are the most common metals used for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C(aryl)-O cleavage)
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for C-C bond formation. youtube.com The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. yonedalabs.comyoutube.comlibretexts.org
In a typical Suzuki-Miyaura reaction, this compound would react with an aryl or vinyl boronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The catalytic cycle involves three main steps: youtube.comlibretexts.org
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
This reaction is highly versatile and tolerates a wide range of functional groups, including the ester moiety present in the molecule. researchgate.netorgsyn.org While C(aryl)-O cleavage is a known palladium-catalyzed process, the Suzuki-Miyaura reaction represents a more common and direct pathway for modifying the aryl bromide portion of this specific substrate. acs.org
Table 4: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Bromide | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 2-(3-methyl-[1,1'-biphenyl]-2-yl)acetate |
| This compound | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Methyl 2-(3-methyl-2-vinylphenyl)acetate |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often offering advantages in terms of cost and reactivity. rsc.org Nickel catalysts can facilitate the coupling of aryl bromides with a variety of partners, including organozinc reagents, Grignard reagents, and other organometallics. wisc.edu These reactions can also be used for cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reducing agent. wisc.edunih.gov
The general mechanism often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle, analogous in principle to the palladium cycle, involving oxidative addition, transmetalation, and reductive elimination steps. Nickel catalysis is known for its ability to activate challenging substrates and can sometimes provide complementary selectivity compared to palladium. rsc.org
Table 5: Representative Nickel-Catalyzed Cross-Coupling Reaction
| Aryl Bromide | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| This compound | Aryl Grignard (e.g., PhMgBr) | NiCl₂(dppp) | Methyl 2-(3-methyl-[1,1'-biphenyl]-2-yl)acetate |
| This compound | Alkyl Halide (e.g., R-I) + Reductant (e.g., Zn) | NiBr₂(bpy) | Methyl 2-(2-alkyl-3-methylphenyl)acetate |
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to traditional palladium- or nickel-catalyzed methods for the formation of carbon-carbon bonds. oup.comresearcher.liferesearchgate.net In the context of this compound, the aryl bromide moiety serves as an excellent handle for such transformations. These reactions typically involve the coupling of the aryl bromide with organometallic reagents, such as Grignard reagents (R-MgX), in the presence of a cobalt(II) salt catalyst. oup.comresearcher.lifeoup.com
The general mechanism for cobalt-catalyzed cross-coupling reactions is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reaction of aryl bromides with primary alkyl Grignard reagents, for instance, can be effectively catalyzed by cobalt(II) chloride in the presence of an N-heterocyclic carbene (NHC) ligand and an additive like N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA). oup.com These conditions facilitate the formation of a new carbon-carbon bond at the position of the bromine atom on the aromatic ring.
For this compound, a hypothetical cobalt-catalyzed cross-coupling with an alkyl Grignard reagent, such as ethylmagnesium bromide, would be expected to yield the corresponding 2-ethyl-3-methylphenylacetate derivative. The reaction conditions, based on established protocols for other aryl bromides, are presented in the table below.
| Reactant | Reagent | Catalyst | Ligand/Additive | Solvent | Product | Ref. |
| This compound | Ethylmagnesium bromide | CoCl₂ | IMes·HCl / TMPDA | Diethyl ether | Methyl 2-(2-ethyl-3-methylphenyl)acetate | oup.com |
| This compound | Phenylmagnesium bromide | Co(acac)₃ | TMEDA | THF | Methyl 2-(3-methyl-[1,1'-biphenyl]-2-yl)acetate | thieme-connect.de |
This table presents hypothetical reactions based on established methodologies for cobalt-catalyzed cross-coupling of aryl bromides. The specific application to this compound has not been empirically reported in the cited literature.
Gold-Catalyzed C-O Cross-Coupling Reactions
Gold-catalyzed cross-coupling reactions represent a newer frontier in organic synthesis, offering unique reactivity and selectivity. scienceopen.comfacs.website While the cross-coupling of aryl halides with alcohols to form aryl ethers has been predominantly achieved using copper and palladium catalysts, gold has been investigated as a potential catalyst for these transformations. pku.edu.cnrsc.org The development of gold-catalyzed C-O cross-coupling reactions with aryl bromides has been more challenging compared to their iodo-analogs, often requiring specialized ligands or photocatalytic conditions to overcome the high energy barrier of oxidative addition of the aryl bromide to the gold(I) center. pku.edu.cnacs.org
Recent advancements have shown that visible-light-driven gold catalysis can enable the C-O coupling of aryl bromides with carboxylic acids and alcohols. pku.edu.cnacs.org This approach involves the excitation of a gold(I) complex to a more reactive state via energy transfer from a photosensitizer, which then facilitates the oxidative addition of the aryl bromide. pku.edu.cn
A potential, albeit challenging, application of this methodology to this compound would involve its coupling with an alcohol, such as methanol, to yield a methoxy-substituted product. The successful implementation of such a reaction would likely require carefully optimized conditions, including a suitable gold catalyst, a photosensitizer, and a specific light source.
| Reactant | Reagent | Catalyst | Photosensitizer | Solvent | Product | Ref. |
| This compound | Methanol | (P,N)-Au(I) complex | Acridinium salt | Not Specified | Methyl 2-(2-methoxy-3-methylphenyl)acetate | pku.edu.cn |
This table outlines a hypothetical reaction based on emerging gold-catalyzed C-O cross-coupling methodologies. The specific reaction with this compound has not been explicitly documented in the provided references.
Transformations Involving the Aromatic Methyl Group (Benzylic Position)
The methyl group attached to the aromatic ring of this compound is at a benzylic position, which imparts it with enhanced reactivity compared to a simple alkyl C-H bond. masterorganicchemistry.com This increased reactivity is due to the stabilization of radical or ionic intermediates by the adjacent aromatic ring through resonance. masterorganicchemistry.com This allows for selective transformations at the methyl group, such as halogenation and oxidation.
Benzylic Bromination:
A common and selective method for the bromination of a benzylic methyl group is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. chadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. The stability of the intermediate benzyl (B1604629) radical favors substitution at the benzylic position over other positions. masterorganicchemistry.com Applying this reaction to this compound would be expected to yield methyl 2-(2-bromo-3-(bromomethyl)phenyl)acetate, a useful intermediate for further functionalization.
Benzylic Oxidation:
The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating. masterorganicchemistry.comkhanacademy.org This transformation is robust and will oxidize the methyl group completely to a carboxyl group, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com This reaction would convert this compound into 2-bromo-3-(methoxycarbonylmethyl)benzoic acid. Milder oxidizing agents can also be employed to achieve partial oxidation to the aldehyde or alcohol stage, although this can be more challenging to control. mdpi.com
| Transformation | Reagent | Initiator/Conditions | Solvent | Product | Ref. |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Benzoyl Peroxide / Heat | Carbon tetrachloride | Methyl 2-(2-bromo-3-(bromomethyl)phenyl)acetate | chadsprep.comprepchem.com |
| Benzylic Oxidation | Potassium permanganate (KMnO₄) | Heat | Water/Pyridine | 2-Bromo-3-(methoxycarbonylmethyl)benzoic acid | masterorganicchemistry.comkhanacademy.org |
This table describes expected transformations of the benzylic methyl group based on well-established organic reactions. The specific application to this compound is inferred from these general principles.
Applications in Advanced Synthetic Organic Chemistry and Materials Science
Strategic Intermediate for the Synthesis of Complex Organic Molecules
The strategic importance of Methyl 2-(2-bromo-3-methylphenyl)acetate in synthetic organic chemistry lies in its capacity to serve as a linchpin intermediate. The two primary functional groups—the aryl bromide and the methyl ester—offer orthogonal reactivity, meaning one can be chemically altered without affecting the other, a crucial feature for multi-step syntheses.
The bromine atom on the phenyl ring is a particularly valuable handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. For instance, reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of diverse alkyl, aryl, vinyl, or alkynyl groups at this position. This capability is essential for building the carbon skeleton of intricate target molecules.
While specific research detailing the use of this compound is specialized, the utility of its structural class is well-documented. For example, the closely related compound, Methyl 2-(2-bromophenyl)acetate, serves as a key reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, which is a degradation product of the antipsychotic drug Asenapine. chemicalbook.com This highlights how the bromo-phenylacetate framework is instrumental in accessing complex pharmaceutical scaffolds.
The methyl ester functionality provides a secondary point of modification. It can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-3-methylphenyl)acetic acid, which can then be used to form amides, larger esters, or other acid derivatives. nih.gov Alternatively, the ester can be reduced to an alcohol, providing another avenue for further synthetic elaboration.
The following table summarizes the key reactive sites and their potential transformations, underscoring the compound's role as a versatile intermediate.
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functionality |
| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl system |
| Heck Coupling | Alkene, Pd catalyst, Base | Substituted alkene | |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-amine | |
| Methyl Ester | Hydrolysis | LiOH, NaOH, or H₃O⁺ | Carboxylic acid |
| Reduction | LiAlH₄, DIBAL-H | Primary alcohol | |
| Aminolysis | Amine, Heat | Amide | |
| Transesterification | Alcohol, Acid/Base catalyst | Different ester |
Role in the Design and Synthesis of Functionalized Scaffolds
The same chemical reactivity that makes this compound a valuable intermediate for discrete molecules also enables its use in creating larger, functionalized scaffolds relevant to materials science. A scaffold in this context refers to a core molecular framework onto which various functional units can be attached to build materials with specific properties.
The ability to perform cross-coupling reactions at the bromine position is central to this application. By carefully selecting the coupling partner, chemists can graft a wide range of functional moieties onto the phenyl ring. This could include polymers, fluorescent tags, biomolecules, or groups that promote self-assembly. For example, coupling with a boronic acid-terminated polymer chain would yield a polymer-grafted phenylacetate (B1230308), a structure that could be used in creating novel biomaterials or drug-delivery systems. Related bromo-phenylacetate compounds are noted for their use in biomaterials research and as reagents for polymerization. chemscene.com
The ester group further enhances its utility in scaffold design. Once the desired functionality is installed via the aryl bromide, the ester can be converted into a carboxylic acid. This acid can then act as an anchor point to attach the scaffold to a surface, a nanoparticle, or another polymer backbone, creating a highly tailored functional material. This dual-handle approach allows for the systematic and controlled construction of complex material architectures.
The table below illustrates how different functional groups can be introduced via palladium-catalyzed coupling to create diverse scaffolds from the core structure of this compound.
| Coupling Partner Type | Example Reagent | Resulting Scaffold Type | Potential Application Area |
| Arylboronic Acid | 4-Vinylphenylboronic acid | Styrenic-functionalized phenylacetate | Monomer for polymerization, creating functional polymers. |
| Terminal Alkyne | Ethynylferrocene | Ferrocene-containing scaffold | Redox-active materials, electrochemical sensors. |
| Alkene | Methyl acrylate | Acrylate-appended scaffold | Precursor for polymers with tunable properties. |
| Amine | 4-Aminophenol | Phenolic-functionalized scaffold | Antioxidant-containing materials, building block for dyes. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2-bromo-3-methylphenyl)acetate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves esterification of 2-(2-bromo-3-methylphenyl)acetic acid with methanol under acidic catalysis. Key steps include controlling stoichiometry (e.g., molar ratios of acid:alcohol) and using dehydrating agents like sulfuric acid or thionyl chloride to drive esterification. Reaction optimization may involve temperature gradients (60–80°C) and inert atmospheres to minimize side reactions. Purity is validated via GC or HPLC, with yields reported in the range of 70–85% depending on substituent effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the ester group (δ ~3.6–3.8 ppm for methoxy protons) and aromatic substitution patterns (e.g., coupling constants for bromo/methyl groups). C NMR identifies carbonyl carbons (δ ~170 ppm) .
- IR : Strong absorption bands at ~1720–1740 cm confirm the ester carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., M at m/z 257–259 for bromine isotopes) .
Q. How is X-ray crystallography employed to confirm the molecular structure and packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the stereochemistry and intermolecular interactions. Data collection uses a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement via SHELXL (e.g., R-factor < 0.05) and visualization tools like ORTEP-3 validate anisotropic displacement parameters. Crystal packing analysis in WinGX reveals hydrogen-bonding networks or π-π interactions .
Advanced Research Questions
Q. How can discrepancies in spectroscopic or crystallographic data during synthesis be resolved?
- Methodological Answer : Contradictions often arise from polymorphism or solvate formation. For NMR, compare experimental shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations). For crystallography, re-evaluate data merging statistics (e.g., R) and check for twinning using PLATON. Multi-temperature XRD (100–300 K) can identify dynamic disorder .
Q. What role does this compound play in hydrogen-bonding networks in supramolecular assemblies?
- Methodological Answer : The ester carbonyl and bromine substituents act as hydrogen-bond acceptors. Graph-set analysis (e.g., Etter’s rules) applied to SCXRD data identifies motifs like or . Computational tools (Hirshfeld surface analysis) quantify interaction contributions (e.g., Br···H-C contacts). Such analysis aids in designing cocrystals for enhanced solubility or stability .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- LogP/D : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (COSMO-RS) to estimate partition coefficients.
- Reactivity : DFT (B3LYP/6-311+G(d,p)) predicts electrophilic sites (e.g., bromine substitution directs further functionalization). MD simulations model solvation effects in reaction media .
Q. How is this compound utilized in synthesizing bioactive molecules or drug intermediates?
- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives. For example, coupling with boronic acids forms intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs). The ester group can be hydrolyzed to carboxylic acids for further conjugation (e.g., prodrug design). Reaction monitoring via TLC or LC-MS ensures intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
